molecular formula C10H11N5O2 B8570472 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid

Cat. No.: B8570472
M. Wt: 233.23 g/mol
InChI Key: IYOCUVQGHGDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and pyridine rings.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid
  • 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]butanoic acid
  • 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]pentanoic acid

Uniqueness

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C10H11N5O2/c1-6(10(16)17)8-3-4-9(12-7(8)2)15-5-11-13-14-15/h3-6H,1-2H3,(H,16,17)

InChI Key

IYOCUVQGHGDSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2C=NN=N2)C(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate (300 mg, 1.1 mmol) in 8 mL of MeOH/THF/H2O (2:2:1) was added LiOH.H2O (75 mg, 1.8 mmol) and stirred for 30 min at room temperature. The reaction was acidified with citric acid until pH about 3-4. Extracted with EtOAc, the combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give title compound. 1H-NMR (400 MHz, CDCl3) δ ppm 9.51 (s, 1H), 7.86-7.91 (m, 2H), 4.00-4.05 (m, 1H), 2.64 (s, 3H), 1.57 (d, J=7.8 Hz, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
8 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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